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molecular formula C11H18N2 B8613522 N-Isopropyl-N',N'-dimethyl-benzene-1,4-diamine

N-Isopropyl-N',N'-dimethyl-benzene-1,4-diamine

Cat. No. B8613522
M. Wt: 178.27 g/mol
InChI Key: PPROYGWEUQGZFL-UHFFFAOYSA-N
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Patent
US05795887

Procedure details

Acetone (30 mL, 408 mmol) is added to a mixture of N',N'-dimethyl-benzene-1,4-diamine (27.2 g, 200 mmol), acetic acid (glacial, 13.8 mL, 241 mmol), methanol (500 mL), and sodium cyanoborohydride in THF (1M, 440 mL, 440 mmol) and allowed to stir overnight under nitrogen. After concentrating in vacuo to a residue, the reaction mixture is partitioned between ethyl acetate and aqueous sodium carbonate. The layers are separated and the aqueous layer is extracted twice with ethyl acetate. The organic layers are combined, extracted with saturated brine, dried over anhydrous potassium carbonate, and concentrated in vacuo to afford the title compound as an oil (38.0 g, 213 mmol) of sufficient purity for the next step. 1H NMR (300 MHz, CDCl3) δ=1.18 (d, J=6.28 Hz, 6H); 2.82 (s, 6H); 3.04 (b, 1H), 3.47-3.59 (m, 1H); 6.59 (d, J=9.0 Hz, 2H); 6.73 (d, J=9.0 Hz, 2H). TLC Rf -0.3 (20:80 ethyl acetate: n-hexane).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.[CH3:5][N:6]([CH3:14])[C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1.C(O)(=O)C.C([BH3-])#N.[Na+].C1COCC1>CO>[CH:2]([NH:13][C:10]1[CH:11]=[CH:12][C:7]([N:6]([CH3:14])[CH3:5])=[CH:8][CH:9]=1)([CH3:4])[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
27.2 g
Type
reactant
Smiles
CN(C1=CC=C(C=C1)N)C
Name
Quantity
13.8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
440 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating in vacuo to a residue
CUSTOM
Type
CUSTOM
Details
the reaction mixture is partitioned between ethyl acetate and aqueous sodium carbonate
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted twice with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)NC1=CC=C(C=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 213 mmol
AMOUNT: MASS 38 g
YIELD: CALCULATEDPERCENTYIELD 106.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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